
1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate
Vue d'ensemble
Description
1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate is a chemical compound with a complex structure that includes a pyrazolidine ring substituted with a phenylmethyl group and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate typically involves the reaction of pyrazolidine derivatives with tert-butyl and phenylmethyl substituents. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed experimental procedures can be found in specialized chemical synthesis literature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and chemicals
Mécanisme D'action
The mechanism of action of 1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,1-Dimethylethyl) 1-(phenylmethyl) 1,3-piperidinedicarboxylate
- 1,1-Dimethylethyl (3R)-3[(phenylmethyl)amino]-1-pyrrolidinecarboxylate
Uniqueness
Compared to similar compounds, 1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and phenylmethyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C16H22N2O4 |
|---|---|
Poids moléculaire |
306.36 g/mol |
Nom IUPAC |
1-O-benzyl 3-O-tert-butyl pyrazolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-14(19)13-9-10-18(17-13)15(20)21-11-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3 |
Clé InChI |
XXNBMRGBIPLCOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCN(N1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


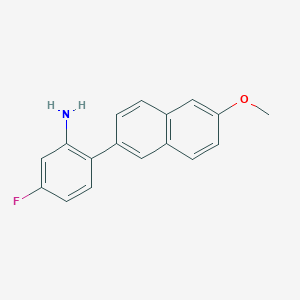
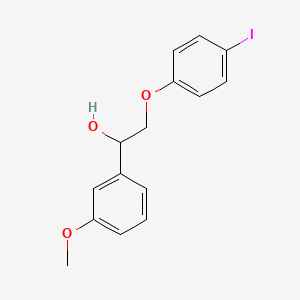
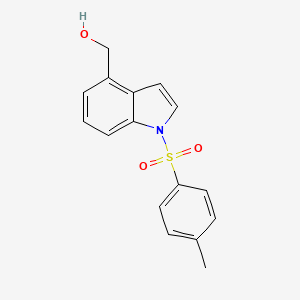
![2-Amino-3-[4-(1,1-dimethylethyl)phenoxy]propionic acid](/img/structure/B8408277.png)
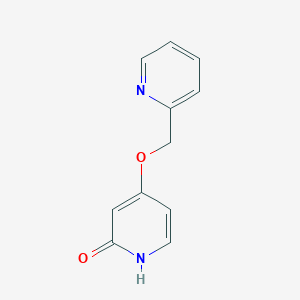


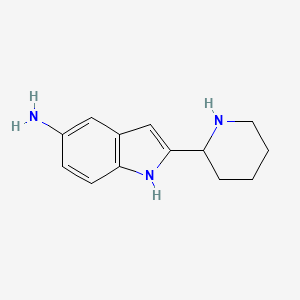
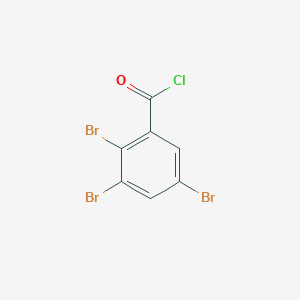

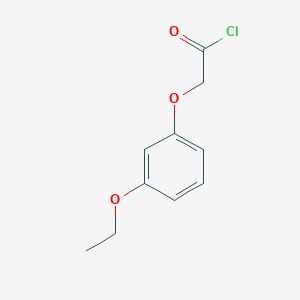
![4-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzene-1-sulfonyl azide](/img/structure/B8408334.png)

